2,4-二氟-N~1~-(1-异丁基-2-氧代-1,2,3,4-四氢-6-喹啉基)-1-苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

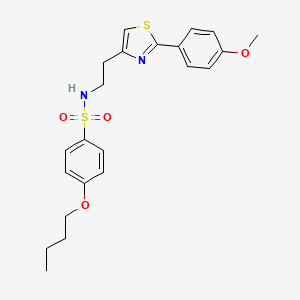

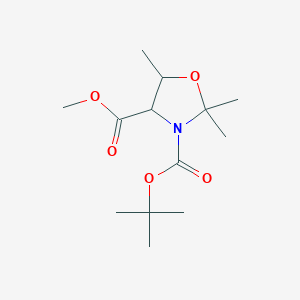

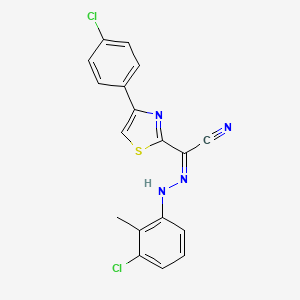

The compound "2,4-difluoro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biological activities. Benzenesulfonamide derivatives have been extensively studied for their inhibitory effects on carbonic anhydrases (CAs), which are enzymes that play a crucial role in physiological processes such as respiration and the regulation of pH in tissues . Additionally, these compounds have been identified as agents capable of down-regulating NFkappaB activity, which is a protein complex that controls the transcription of DNA, cytokine production, and cell survival .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the amidation reaction between a suitable amine, such as 8-aminoquinoline, and benzenesulfonyl chloride derivatives . The process is carefully designed to yield the desired sulfonamide compounds, which can then be characterized by techniques like ^1H-NMR and mass spectrometry (MS) . The synthesis of the specific compound is not detailed in the provided papers, but the general methodology for creating similar sulfonamide derivatives can be inferred.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their binding affinity to carbonic anhydrases. The presence of fluorine atoms on the benzene ring, as seen in the compound of interest, is known to significantly enhance the observed affinities due to an increased fraction of deprotonated ligand . The crystal structures of similar fluorinated benzenesulfonamides in complex with CA isozymes have been determined, providing insights into the interactions between the inhibitors and the enzymes .

Chemical Reactions Analysis

Benzenesulfonamide derivatives participate in various chemical reactions, including the formation of hydrogen-bonded self-associates, as observed in some sulfonamide compounds . The addition of benzenesulfinic acid to quinones, a reaction relevant to the synthesis of sulfonamide derivatives, has been studied, showing that the position of addition can vary depending on the substituents on the quinone . The reactivity of these compounds is influenced by their molecular structure, which dictates their interaction with other molecules and ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of fluorine atoms and the specific arrangement of substituents on the benzene ring affect properties such as solubility, acidity (pKa values), and the strength of hydrogen bonding in crystals and solutions . The intrinsic thermodynamics of binding to carbonic anhydrases, including enthalpy and entropy contributions, have been measured, indicating that these compounds have some of the strongest known protein-small ligand interactions .

科学研究应用

特发性肺纤维化和咳嗽的 PI3K 抑制剂评估

研究已经探索了密切相关的磷脂酰肌醇 3-激酶 (PI3K) 抑制剂在治疗特发性肺纤维化和咳嗽中的应用。一项研究强调了此类化合物具有潜力,显示了对它们声称的用途的体外支持,标志着通过新的治疗方法治疗这些疾病向前迈出了一步 (Norman, 2014)。

合成和抗癌活性

已经报道了新型喹啉作为潜在的抗癌和放射防护剂的合成,表明磺酰胺衍生物的化学多功能性。由 4-(5,5-二甲基-3-氧代-环己-1-烯基氨基)苯磺酰胺合成的化合物显示出有希望的细胞毒活性,表明它们在开发新的抗癌疗法中的用途 (Ghorab 等人,2008 年)。

碳酸酐酶抑制

氟代苯磺酰胺已被研究为人类碳酸酐酶同工酶的抑制剂,展示了纳摩级的结合效力。这些发现为开发针对特定同工酶的抑制剂开辟了途径,在治疗青光眼、癫痫和某些类型的癌症等疾病中具有潜在应用 (Dudutienė 等人,2013 年)。

VEGFR-2 抑制剂的合成和分子设计

一项专注于合成带有苯磺酰胺部分的苯并[g]喹唑啉衍生物以抑制 VEGFR-2 的研究报告了具有出色抑制活性的化合物。这些结果强调了该化合物在抗癌治疗中的潜力,特别是靶向血管内皮生长因子受体 2 (VEGFR-2),该受体在肿瘤血管生成中起着至关重要的作用 (Ghorab 等人,2017 年)。

用于催化的过渡金属配合物

对含有磺酰胺喹啉配体的过渡金属配合物的合成和表征的研究提供了对其催化性能的见解,特别是在转移氢化反应中。此类配合物展示了磺酰胺衍生物在促进化学转化中的潜力,这与制药和材料科学相关 (Dayan 等人,2013 年)。

属性

IUPAC Name |

2,4-difluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O3S/c1-12(2)11-23-17-6-5-15(9-13(17)3-8-19(23)24)22-27(25,26)18-7-4-14(20)10-16(18)21/h4-7,9-10,12,22H,3,8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASNQLJEIIJJTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N~1~-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3008616.png)

![5-[(4-Bromo-3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B3008619.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3008620.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B3008630.png)